4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
CAS No.:
Cat. No.: VC13659917
Molecular Formula: C14H20BrNOSi
Molecular Weight: 326.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrNOSi |
|---|---|
| Molecular Weight | 326.30 g/mol |
| IUPAC Name | 2-[(4-bromoindol-1-yl)methoxy]ethyl-trimethylsilane |
| Standard InChI | InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-13(15)5-4-6-14(12)16/h4-8H,9-11H2,1-3H3 |
| Standard InChI Key | VWHAPXWTXSCOTG-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=CC2=C1C=CC=C2Br |
Introduction
Molecular and Structural Characteristics
Chemical Identity
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole belongs to the indole family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The SEM group at the 1-position enhances steric protection and lipophilicity, while the bromine atom at the 4-position facilitates cross-coupling reactions . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 326.30 g/mol | |
| CAS Number | Not publicly disclosed | |
| Lipophilicity (LogP) | Estimated >3 (SEM group) |
Spectral Data
While explicit spectral data (e.g., NMR, IR) are unavailable in public literature, the SEM group’s trimethylsilyl moiety typically produces distinct -NMR signals at δ 0.10–0.20 ppm (Si–CH) and δ 3.50–3.70 ppm (O–CH) . The bromine atom’s inductive effect deshields adjacent protons, likely shifting the indole’s aromatic protons downfield .
Synthesis and Optimization
Challenges and Solutions
-
Regioselectivity: Bromination of SEM-protected indoles may yield mixtures of 4- and 5-bromo isomers. Directed ortho-metalation or transition-metal catalysis can enhance regiocontrol .
-
SEM Stability: The SEM group is acid-labile, requiring neutral to basic conditions during synthesis .
Applications in Medicinal Chemistry
Enzyme and Receptor Modulation
The SEM group’s lipophilicity improves membrane permeability, making this compound a scaffold for targeting intracellular enzymes. For example, SEM-protected indoles are precursors to kinase inhibitors like c-MET inhibitors, where the SEM group is later cleaved to expose reactive sites .
Prodrug Design
The SEM moiety serves as a prodrug linker, enabling controlled release of active agents in vivo. For instance, SEM-protected indoles have been used in VERU-111 analogues for cancer therapy, where SEM removal occurs under physiological conditions .
Research Findings and Biological Activity
Biochemical Interactions
Co-crystallization studies of SEM-containing indoles with c-MET kinase reveal that the SEM group occupies hydrophobic pockets, while the bromine atom participates in halogen bonding with backbone carbonyls . For example, 15 (a related indazole-SEM compound) binds c-MET’s D1228V mutant with , demonstrating the SEM group’s role in stabilizing ligand-receptor interactions .
Pharmacokinetic Profiles
Rat studies show that SEM-protected indoles exhibit favorable pharmacokinetics, including:
-
Half-life: ~4–6 hours
-
Bioavailability: >50%
-
Blood-Brain Barrier Penetration: Moderate (brain:plasma ratio = 0.3–0.5)
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences | Activity (c-MET IC₅₀) |
|---|---|---|
| 4-Bromo-1-SEM-1H-indole | Baseline | 240 nM (WT) |
| 4-Bromo-1-SEM-indole-7-carboxamide | Carboxamide at 7-position | 110 nM (WT) |
| VERU-111 | Benzo dioxane moiety | 1.1–3.3 nM |
Functional Trade-offs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume